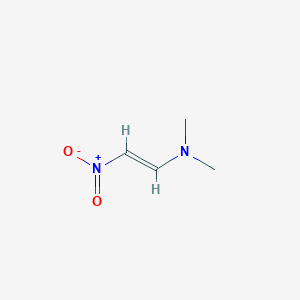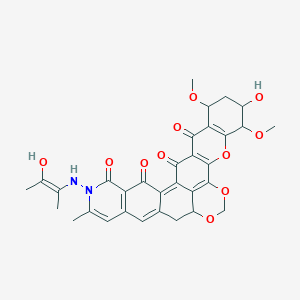
Actinoplanone G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actinoplanone G is a natural product that belongs to the actinomycete family. It is a secondary metabolite that has been isolated from the fermentation broth of Actinoplanes sp. SE50/110. Actinoplanone G has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. We will also explore the advantages and limitations of using actinoplanone G in lab experiments and list possible future directions for research.
Mécanisme D'action
The mechanism of action of actinoplanone G is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately leads to the death of the target cell.
Effets Biochimiques Et Physiologiques
Actinoplanone G has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death process. It has also been shown to inhibit cell proliferation and induce cell cycle arrest. In addition, actinoplanone G has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of actinoplanone G in lab experiments has several advantages. It is a natural product that has been shown to have a wide range of biological activities. It is also relatively easy to synthesize and purify. However, there are also some limitations to using actinoplanone G in lab experiments. It is a complex compound that is difficult to work with, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on actinoplanone G. One possible direction is to further investigate its mechanism of action. This could lead to the development of more effective drugs that target specific enzymes involved in nucleic acid biosynthesis. Another possible direction is to investigate the potential use of actinoplanone G as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Finally, further research could also be done to explore the potential use of actinoplanone G as a natural pesticide or herbicide.
Conclusion:
Actinoplanone G is a natural product that has been shown to have a wide range of biological activities. Its synthesis is a complex process that involves several steps, and its mechanism of action is not fully understood. However, it has been shown to have antimicrobial, antitumor, and antiviral properties, and it has several biochemical and physiological effects. The use of actinoplanone G in lab experiments has several advantages, but there are also some limitations. Possible future directions for research include investigating its mechanism of action, exploring its potential use as a therapeutic agent, and exploring its potential use as a natural pesticide or herbicide.
Méthodes De Synthèse
The synthesis of actinoplanone G is a complex process that involves several steps. The first step is the isolation of the actinoplanone G-producing strain. This is followed by the cultivation of the strain in a suitable medium. The actinoplanone G is then extracted from the fermentation broth using various extraction methods. The extracted compound is then purified using chromatographic techniques such as HPLC.
Applications De Recherche Scientifique
Actinoplanone G has been extensively studied for its biological activities. It has been shown to have antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, actinoplanone G has been shown to have antiviral activity against the influenza virus.
Propriétés
Numéro CAS |
116200-82-9 |
|---|---|
Nom du produit |
Actinoplanone G |
Formule moléculaire |
C32H30N2O11 |
Poids moléculaire |
618.6 g/mol |
Nom IUPAC |
3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-6-[(E)-3-oxobutan-2-ylideneamino]-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione |
InChI |
InChI=1S/C32H30N2O11/c1-11-6-14-7-15-8-18-21-23(19(15)25(37)20(14)32(40)34(11)33-12(2)13(3)35)27(39)24-26(38)22-17(41-4)9-16(36)28(42-5)30(22)45-31(24)29(21)44-10-43-18/h6-7,16-18,28,36-37,39H,8-10H2,1-5H3/b33-12+ |
Clé InChI |
WGPBBJROUQQTBF-SEYXRHQNSA-N |
SMILES isomérique |
CC1=CC2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1N/C(=C(/C)\O)/C |
SMILES |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)C(=C2C(=O)N1N=C(C)C(=O)C)O |
SMILES canonique |
CC1=CC2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1NC(=C(C)O)C |
Synonymes |
Actinoplanone G |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



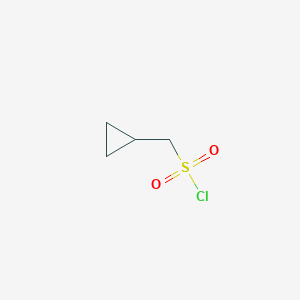
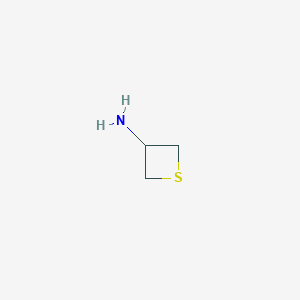
![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)
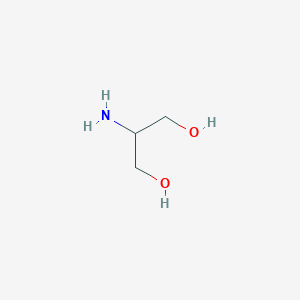

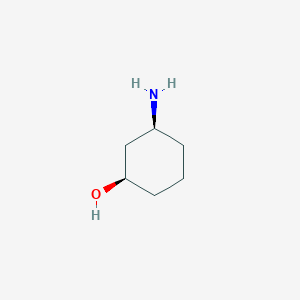
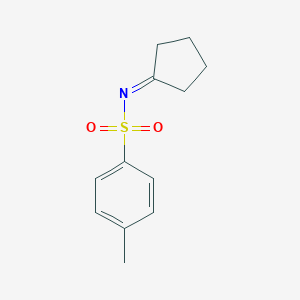
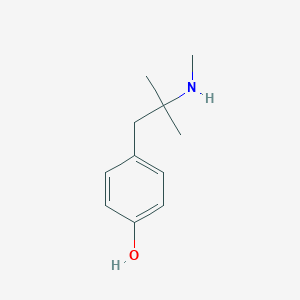
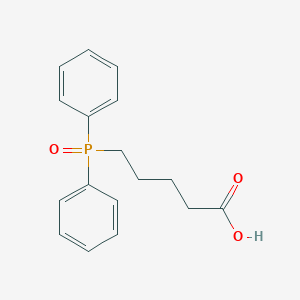
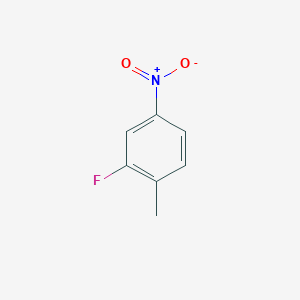
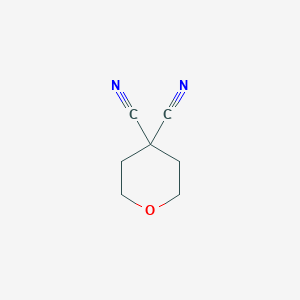
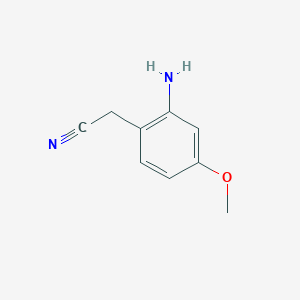
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)
